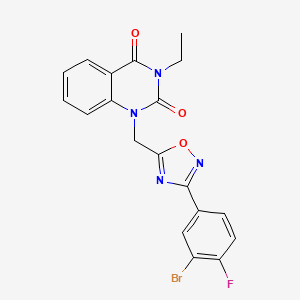
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea, also known as CPPU, is a synthetic plant growth regulator that is widely used in agriculture. CPPU was first synthesized in the 1980s and has since been used to promote the growth of fruits and vegetables, increase crop yield, and improve the quality of produce. CPPU has also been studied for its potential use in medical applications and as a tool for scientific research. In
Applications De Recherche Scientifique
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea has been studied for its potential use in a variety of scientific research applications. One area of research is the study of plant growth and development. 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea has been shown to promote cell division and elongation in plants, leading to increased growth and yield. 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea has also been studied for its potential use in tissue culture and micropropagation of plants.
Another area of research is the study of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea's effects on animal cells and tissues. 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea has been shown to have anti-inflammatory and antioxidant properties, and has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea is not fully understood, but it is believed to involve the activation of cell division and elongation pathways in plants. 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea may also act as an agonist of cytokinin receptors, leading to increased cytokinin signaling and growth. In animal cells, 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea has been shown to activate the PI3K/Akt/mTOR signaling pathway, leading to increased cell proliferation and survival.
Biochemical and Physiological Effects
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea has a number of biochemical and physiological effects on plants and animals. In plants, 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea promotes cell division and elongation, leading to increased growth and yield. 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea also enhances fruit set and improves the quality of produce by increasing sugar content and reducing fruit drop. In animal cells, 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea has been shown to promote cell proliferation and survival, and to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea has a number of advantages for use in lab experiments. It is stable and easy to handle, and has a long shelf life. 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea is also highly effective at promoting plant growth and development, making it a valuable tool for studying plant physiology and biochemistry. However, 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea can be expensive, and its effects on different plant species and tissues can vary, making it important to carefully control experimental conditions.
Orientations Futures
There are many future directions for research on 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea. One area of research is the development of new synthesis methods to improve yield and purity of the final product. Another area of research is the study of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea's effects on different plant species and tissues, and its potential use in different agricultural applications. In animal cells, 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea has shown promise as a potential therapeutic agent for the treatment of various diseases, and further research is needed to fully understand its mechanisms of action and potential clinical applications.
Méthodes De Synthèse
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea is synthesized through a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-cyclopropyl-2-hydroxyethylamine with phenoxyacetyl chloride to form 2-phenoxyethyl-2-cyclopropyl-2-hydroxyethylamine. This compound is then reacted with urea to form 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea. The synthesis of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea is a complex process that requires careful control of reaction conditions and purification steps to ensure high yield and purity of the final product.
Propriétés
IUPAC Name |
1-(2-cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(19,12-7-8-12)11-17-14(18)16-9-10-20-13-5-3-2-4-6-13/h2-6,12,19H,7-11H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWREWPSFSVUDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCOC1=CC=CC=C1)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

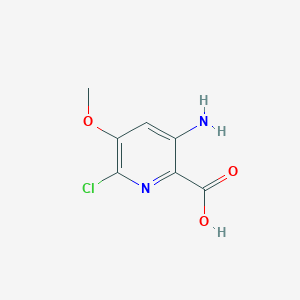
![4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2952167.png)
![5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide](/img/structure/B2952169.png)
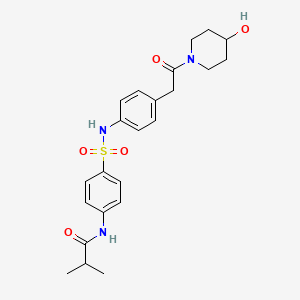
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione](/img/structure/B2952173.png)
![N-(2,6-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2952174.png)
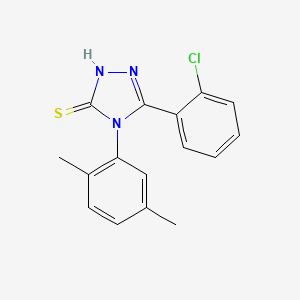
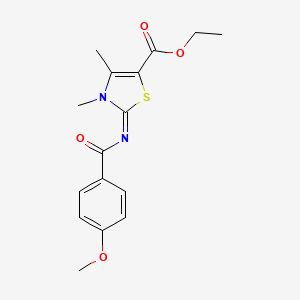
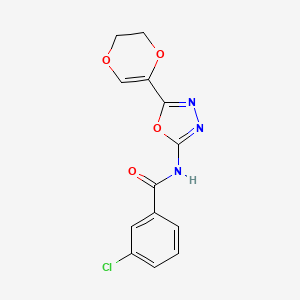
![N-cyclohexyl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2952184.png)
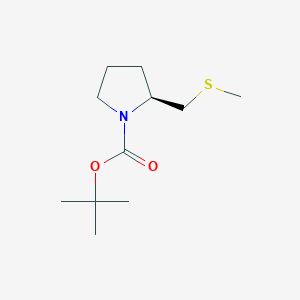
![4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2952186.png)
